
Posenacaftor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Posenacaftor, also known as PTI-801, is a compound developed by Proteostasis Therapeutics for the treatment of cystic fibrosis. Cystic fibrosis is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, leading to the production of a defective CFTR protein. This protein is crucial for the transport of chloride ions across cell membranes, and its malfunction results in the buildup of thick, sticky mucus in various organs, particularly the lungs and pancreas .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of posenacaftor involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes:
Formation of Key Intermediates: Initial steps involve the preparation of key intermediates through a series of reactions such as alkylation, acylation, and cyclization.
Coupling Reactions: These intermediates are then subjected to coupling reactions, often using palladium-catalyzed cross-coupling techniques like Suzuki or Heck reactions.
Final Assembly: The final steps involve the assembly of the this compound molecule through condensation and purification processes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using techniques such as continuous flow chemistry and automated synthesis. The process also includes rigorous quality control measures to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Posenacaftor undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the modification of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Posenacaftor has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying CFTR correctors and their mechanisms.
Biology: Helps in understanding the cellular processes involved in CFTR protein folding and trafficking.
Medicine: Investigated for its potential to treat cystic fibrosis by correcting the misfolded CFTR protein.
Industry: Utilized in the development of new therapeutic agents and in drug formulation studies.
Wirkmechanismus
Posenacaftor functions as a CFTR corrector. It aids in the proper folding and trafficking of the CFTR protein to the cell membrane, where it acts as a chloride channel. By correcting the misfolded CFTR protein, this compound helps restore the balance of chloride ions and water in the cells, thereby reducing the buildup of thick mucus in organs affected by cystic fibrosis .
Vergleich Mit ähnlichen Verbindungen
Posenacaftor is often compared with other CFTR modulators such as ivacaftor, tezacaftor, and elexacaftor. These compounds share similar mechanisms of action but differ in their chemical structures and specific effects on the CFTR protein:
Ivacaftor: A potentiator that enhances the activity of the CFTR protein at the cell surface.
Tezacaftor: A corrector that helps in the proper folding and trafficking of the CFTR protein.
Elexacaftor: Another corrector that works synergistically with tezacaftor and ivacaftor to improve CFTR function.
This compound is unique in its ability to correct the folding of the CFTR protein, making it a valuable addition to the existing therapies for cystic fibrosis .
Eigenschaften
| PTI-801 is a novel form of oxycodone that minimizes the abuse and drug dependence that is often associated with oxycodone and other narcotic painkillers. The goal of developing PTI-801 is to ensure the safety of patients who have a legitimate medical need to treat severe chronic pain with a narcotic painkiller, and to protect the public from the consequences of abuse. | |
CAS-Nummer |
615580-67-1 |
Molekularformel |
C27H27NO5 |
Molekulargewicht |
445.5 g/mol |
IUPAC-Name |
8-methyl-2-(3-methyl-1-benzofuran-2-yl)-5-[(1R)-1-(oxan-4-yl)ethoxy]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C27H27NO5/c1-15-8-9-23(32-17(3)18-10-12-31-13-11-18)24-20(27(29)30)14-21(28-25(15)24)26-16(2)19-6-4-5-7-22(19)33-26/h4-9,14,17-18H,10-13H2,1-3H3,(H,29,30)/t17-/m1/s1 |
InChI-Schlüssel |
QUDOHCFOJCNKPK-QGZVFWFLSA-N |
Isomerische SMILES |
CC1=C2C(=C(C=C1)O[C@H](C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)O |
Kanonische SMILES |
CC1=C2C(=C(C=C1)OC(C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


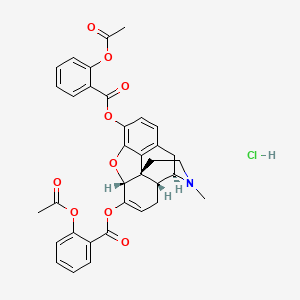

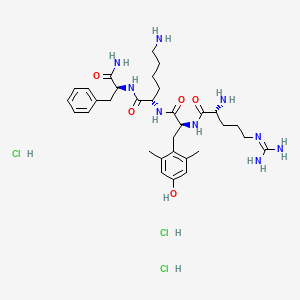
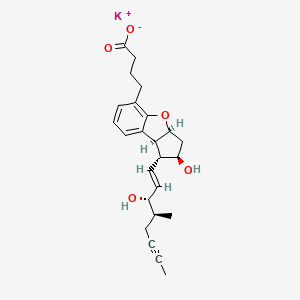
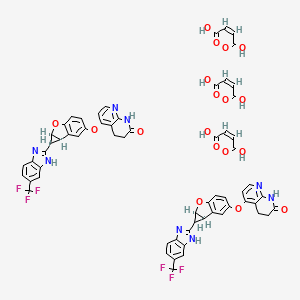
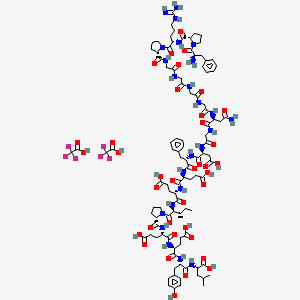
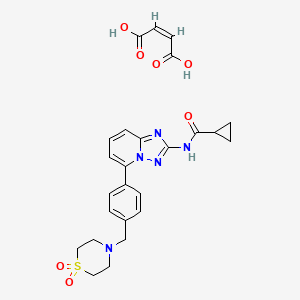

![Sodium;2-[bis[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-2-oxoethyl]amino]acetic acid](/img/structure/B10860115.png)
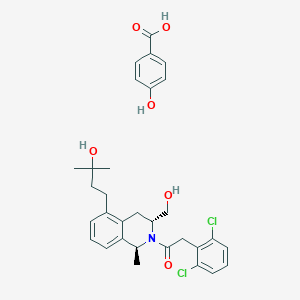

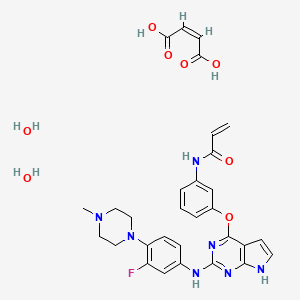
![[(1R,5R)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate](/img/structure/B10860133.png)
![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(E)-5-hydroxy-3-[(E)-3-oxo-3-phenylprop-1-enyl]sulfanylpent-2-en-2-yl]formamide](/img/structure/B10860138.png)
